molecular formula C9H8N2O4 B010782 4-Ethoxy-2-nitrophenyl isocyanate CAS No. 108128-49-0

4-Ethoxy-2-nitrophenyl isocyanate

Cat. No.: B010782
CAS No.: 108128-49-0
M. Wt: 208.17 g/mol
InChI Key: ANUZRQJHDHUGTM-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrophenyl isocyanate is an organic compound with the molecular formula CH3CH2OC6H3(NO2)NCO. It is a solid at room temperature with a melting point of 54-58°C . This compound is characterized by the presence of an ethoxy group, a nitro group, and an isocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-nitrophenyl isocyanate can be synthesized through the reaction of 4-ethoxy-2-nitroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction proceeds as follows:

  • Dissolve 4-ethoxy-2-nitroaniline in an appropriate solvent such as dichloromethane.
  • Add pyridine to the solution to act as a catalyst.
  • Slowly add phosgene to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • After the addition of phosgene is complete, allow the reaction to proceed to completion.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-nitrophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Hydrogen Gas: Used in the reduction of the nitro group to an amino group.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

4-Ethoxy-2-nitrophenyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-2-nitrophenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles. When it reacts with amines, it forms urea linkages, while reactions with alcohols yield carbamates. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl isocyanate: Similar structure but lacks the ethoxy group.

    2-Nitrophenyl isocyanate: Similar structure but lacks the ethoxy group and has the nitro group in a different position.

    4-Ethoxyphenyl isocyanate: Similar structure but lacks the nitro group.

Uniqueness

4-Ethoxy-2-nitrophenyl isocyanate is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

4-ethoxy-1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUZRQJHDHUGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394648
Record name 4-Ethoxy-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108128-49-0
Record name 4-Ethoxy-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-nitrophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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